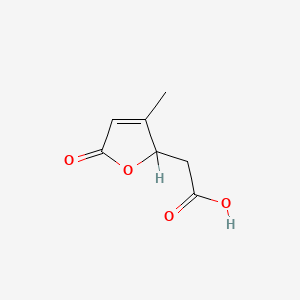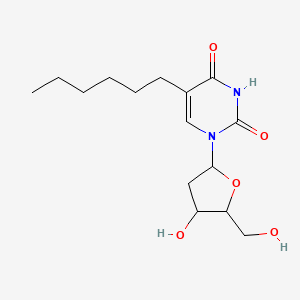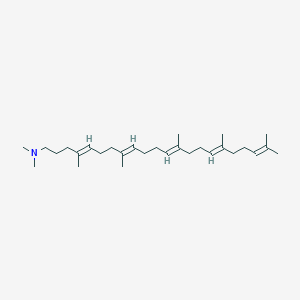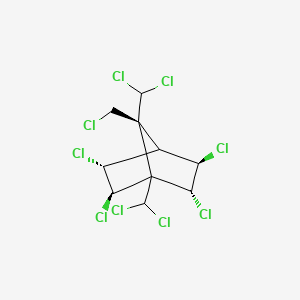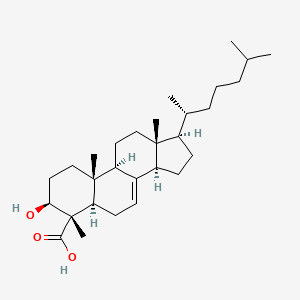
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid is a steroid acid consisting of 3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene having a carboxy group at the 4-position. It is a steroid acid, a 3beta-hydroxy steroid and a hydroxy monocarboxylic acid. It is a conjugate acid of a 3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate. It derives from a hydride of a 5alpha-cholestane.
Applications De Recherche Scientifique
Sterol Synthesis and Metabolism : 3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid is involved in the synthesis and metabolism of sterols. Chemical syntheses of sterols containing similar structures have shown their utility as intermediates for the synthesis of various sterols with oxygen functions at specific carbon atoms, which is essential in biological processes and pharmaceutical applications (Spike, Martin, Huntoon, Wang, Knapp, & Schroepfer, 1978).
Bioorganic Chemistry and Microbial Transformation : Compounds structurally related to 3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid are subjects of microbial transformation studies. These studies have led to the discovery of mechanisms by which microorganisms modify steroidal structures, enhancing our understanding of microbial metabolism and its potential applications in biotechnology and bioengineering (Yan, Lee, & Wang, 2000).
Cholesterol Oxidation and Health : Research on cholesterol oxidation products, which include structures similar to 3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid, has provided insights into their role in health and disease. Studies using high-performance liquid chromatography and mass spectrometry have enhanced the understanding of the biological implications of cholesterol oxidation, which is crucial in cardiovascular health and disease research (Ronsein, Prado, Mansano, Oliveira, Medeiros, Miyamoto, & Di Mascio, 2010).
Natural Product Chemistry and Antiproliferative Activity : Compounds structurally related to this acid, isolated from natural sources like marine sponges and plants, have been investigated for their potential antiproliferative activity, particularly in cancer research. The isolation and characterization of these compounds contribute to the discovery of new therapeutic agents (Gao, Yin, Li, Sha, Pei, Shi, Jing, & Hua, 2007).
Chemical Synthesis and Spectral Properties : The synthesis and characterization of molecules structurally related to 3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid provide valuable insights into their spectral properties. This research aids in understanding the chemical behavior of such compounds, which is critical in the fields of organic chemistry and pharmaceutical sciences (Knapp & Schroepfer, 1975).
Propriétés
Nom du produit |
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid |
|---|---|
Formule moléculaire |
C29H48O3 |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
(3S,4S,5R,9R,10R,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)21-11-12-22-20-10-13-24-28(5,23(20)14-16-27(21,22)4)17-15-25(30)29(24,6)26(31)32/h10,18-19,21-25,30H,7-9,11-17H2,1-6H3,(H,31,32)/t19-,21-,22+,23+,24-,25+,27-,28-,29+/m1/s1 |
Clé InChI |
UQFZKTIHSICSPG-DSHYQQBWSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C(=O)O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4(C)C(=O)O)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



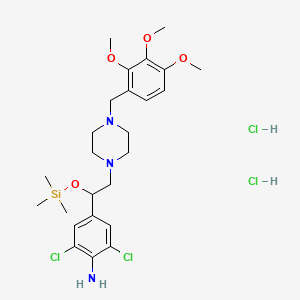
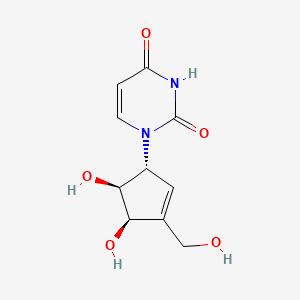
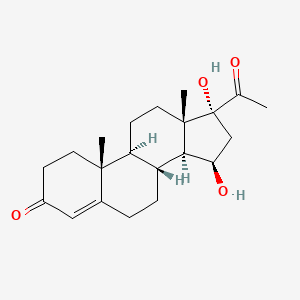
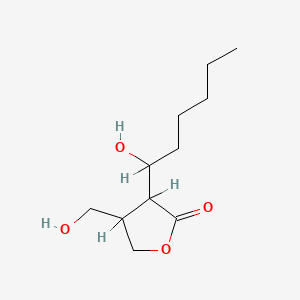
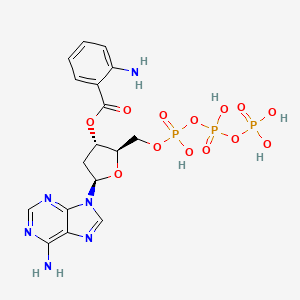
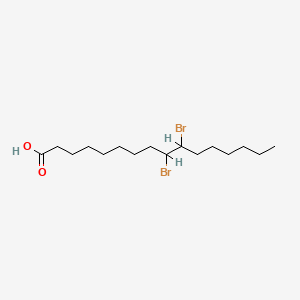
![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)
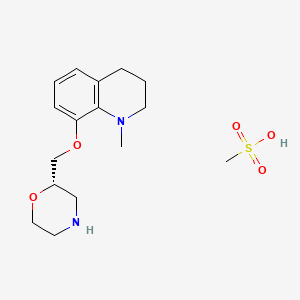
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)
